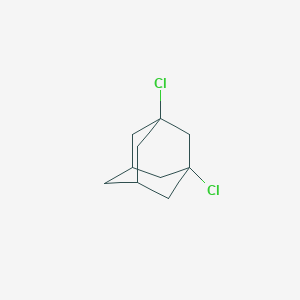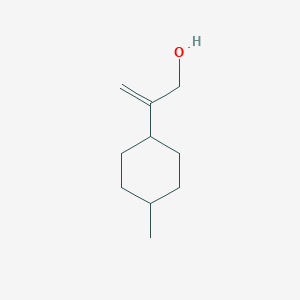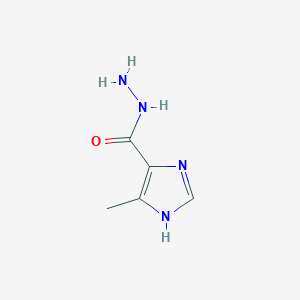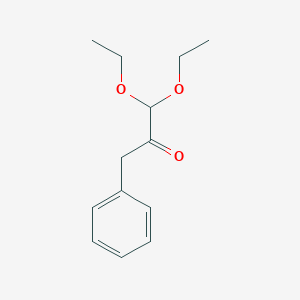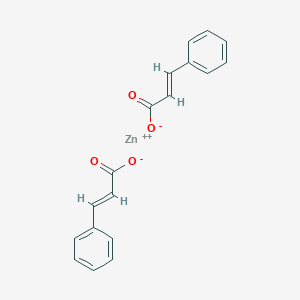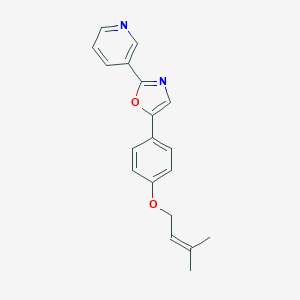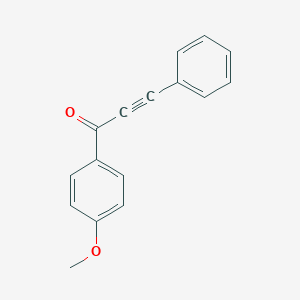
1-(4-Methoxyphenyl)-3-phenylprop-2-yn-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Methoxyphenyl)-3-phenylprop-2-yn-1-one is a chemical compound with the molecular formula C16H12O2. It is also known as 3-(4-methoxyphenyl)-1-phenylprop-2-en-1-one. This compound is characterized by its unique structure, which includes a phenylethynyl group attached to a p-methoxyphenyl ketone. The molecular weight of this compound is 238.28 g/mol.
作用机制
Target of Action
Phenylethynyl p-methoxyphenyl ketone is a complex organic compoundIt’s worth noting that phenylethynyl compounds are known to be highly reactive intermediates in organic chemistry . They often interact with various biochemical targets, leading to a range of reactions.
Mode of Action
For instance, the phenylethynyl radical can abstract hydrogen to form ethynylbenzene but also isomerizes via H-shift to the o-, m-, and p-ethynylphenyl isomers . This suggests that Phenylethynyl p-methoxyphenyl ketone may interact with its targets in a similar manner, leading to various biochemical changes.
Biochemical Pathways
Phenylethynyl compounds are known to be involved in various chemical transformations . They can undergo a range of reactions, including hydrogen abstraction and isomerization . These reactions can potentially affect various biochemical pathways, leading to downstream effects.
Result of Action
Given the reactivity of phenylethynyl compounds, it’s likely that this compound could induce various changes at the molecular and cellular levels .
Action Environment
The action, efficacy, and stability of Phenylethynyl p-methoxyphenyl ketone are likely to be influenced by various environmental factors. These could include temperature, pH, and the presence of other biochemical entities. For instance, the phenylethynyl radical is generated via pyrolysis at temperatures above 1500 K , suggesting that high temperatures could influence the action of Phenylethynyl p-methoxyphenyl ketone.
准备方法
Synthetic Routes and Reaction Conditions: 1-(4-Methoxyphenyl)-3-phenylprop-2-yn-1-one can be synthesized through various methods. One common method involves the Claisen-Schmidt condensation reaction. This reaction typically involves the condensation of an appropriate aldehyde with acetone in the presence of a base such as NaOH. Microwave irradiation can be used to enhance the reaction, producing the desired product in short reaction times and good yields .
Industrial Production Methods: Industrial production of phenylethynyl p-methoxyphenyl ketone often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can improve yield and efficiency. Catalysts such as solid NaOH, Ba(OH)2, and BF3.OEt2 are commonly used to facilitate the reaction .
化学反应分析
Types of Reactions: 1-(4-Methoxyphenyl)-3-phenylprop-2-yn-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The phenylethynyl group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophiles such as halogens (e.g., bromine, iodine) can be used in substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Alcohols.
Substitution: Halogenated derivatives.
科学研究应用
1-(4-Methoxyphenyl)-3-phenylprop-2-yn-1-one has various applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antioxidant properties.
Medicine: Research is ongoing to explore its potential as an anti-inflammatory agent.
Industry: It is used in the production of polymers and other industrial chemicals
相似化合物的比较
1-(4-Methoxyphenyl)-3-phenylprop-2-yn-1-one can be compared with other similar compounds, such as:
Phenylethynyl anthracene derivatives: These compounds share the phenylethynyl group but differ in their aromatic core structure.
Phenolic antioxidants: These compounds have similar antioxidant properties but differ in their chemical structure and reactivity.
Uniqueness: this compound is unique due to its specific structure, which combines the phenylethynyl group with a p-methoxyphenyl ketone. This unique structure imparts distinct chemical and biological properties, making it valuable in various research and industrial applications .
属性
IUPAC Name |
1-(4-methoxyphenyl)-3-phenylprop-2-yn-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O2/c1-18-15-10-8-14(9-11-15)16(17)12-7-13-5-3-2-4-6-13/h2-6,8-11H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDJSNTJBCFBIQV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C#CC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40346959 |
Source


|
| Record name | Phenylethynyl p-methoxyphenyl ketone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40346959 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16616-43-6 |
Source


|
| Record name | Phenylethynyl p-methoxyphenyl ketone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40346959 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

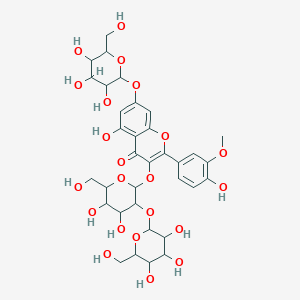
![Bis[5-amino-1,1-dimethylhexyl] hydrogen phosphate](/img/structure/B103677.png)

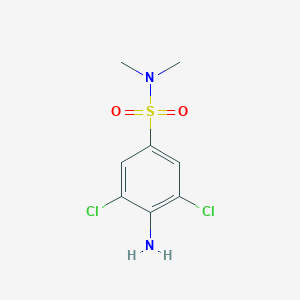

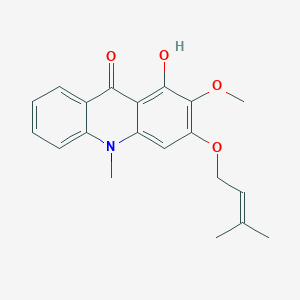
![[4-hydroxy-4-(7-methyl-3-methylidene-2-oxo-4,7,8,8a-tetrahydro-3aH-cyclohepta[b]furan-6-yl)butan-2-yl] acetate](/img/structure/B103685.png)
